N-benzyl-4-[2-(4-butylanilino)-2-oxoethoxy]benzamide
Overview
Description
N-benzyl-4-[2-(4-butylanilino)-2-oxoethoxy]benzamide is a complex organic compound belonging to the class of benzamides. Benzamides are widely recognized for their diverse applications in pharmaceuticals, agriculture, and material sciences. This particular compound is characterized by its unique structure, which includes a benzyl group, a butylanilino moiety, and an oxoethoxy linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-[2-(4-butylanilino)-2-oxoethoxy]benzamide typically involves a multi-step process. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high yield, eco-friendly nature, and the use of a reusable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-[2-(4-butylanilino)-2-oxoethoxy]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides and amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-benzyl-4-[2-(4-butylanilino)-2-oxoethoxy]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of N-benzyl-4-[2-(4-butylanilino)-2-oxoethoxy]benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-sulfamoyl-benzamide: Known for its use in medicinal chemistry and as a carbonic anhydrase inhibitor.
N-benzyl-4-methylbenzamide: Utilized in organic synthesis and material science.
Uniqueness
N-benzyl-4-[2-(4-butylanilino)-2-oxoethoxy]benzamide stands out due to its unique structural features, which confer distinct chemical and biological properties. Its combination of a benzyl group, butylanilino moiety, and oxoethoxy linkage makes it a versatile compound with diverse applications.
Properties
IUPAC Name |
N-benzyl-4-[2-(4-butylanilino)-2-oxoethoxy]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3/c1-2-3-7-20-10-14-23(15-11-20)28-25(29)19-31-24-16-12-22(13-17-24)26(30)27-18-21-8-5-4-6-9-21/h4-6,8-17H,2-3,7,18-19H2,1H3,(H,27,30)(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWUHMRDQQAYEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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